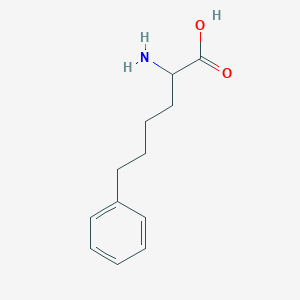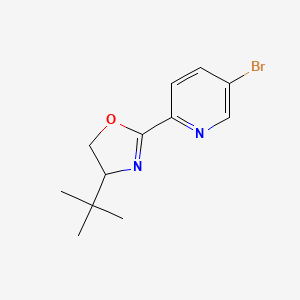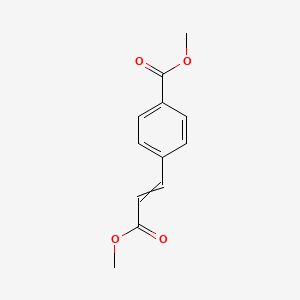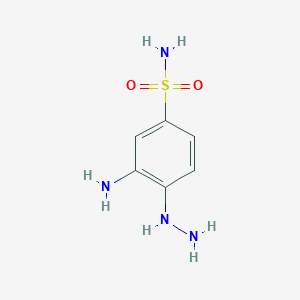
Boc-Arg(Z)-OSu
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester: (Boc-Arg(Z)-OSu) is a derivative of the amino acid arginine. It is commonly used in peptide synthesis due to its ability to protect the amino group of arginine, preventing unwanted side reactions during the synthesis process. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) group and a benzyloxycarbonyl (Z) group, which serve as protecting groups for the amino and guanidino groups of arginine, respectively.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester typically involves the following steps:
Protection of the Amino Group: The amino group of arginine is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Protection of the Guanidino Group: The guanidino group of arginine is protected using the benzyloxycarbonyl (Z) group. This is done by reacting the Boc-protected arginine with benzyl chloroformate (CbzCl) in the presence of a base.
Activation of the Carboxyl Group: The carboxyl group of the protected arginine is activated by reacting it with N-hydroxysuccinimide (NHS) and a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the N-hydroxysuccinimide ester.
Industrial Production Methods: Industrial production of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions:
Substitution Reactions: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions where the N-hydroxysuccinimide ester group is replaced by nucleophiles such as amines or alcohols.
Deprotection Reactions: The Boc and Z protecting groups can be removed under acidic and hydrogenation conditions, respectively. Boc deprotection is typically achieved using trifluoroacetic acid (TFA), while Z deprotection is done using hydrogenation in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and bases such as triethylamine. The reactions are typically carried out in organic solvents like dichloromethane or dimethylformamide.
Deprotection Reactions: Trifluoroacetic acid (TFA) for Boc deprotection and hydrogenation with palladium on carbon (Pd/C) for Z deprotection.
Major Products:
Substitution Reactions: The major products are peptides or peptide derivatives where the N-hydroxysuccinimide ester group is replaced by the nucleophile.
Deprotection Reactions: The major products are the free amino and guanidino groups of arginine after removal of the Boc and Z protecting groups.
科学研究应用
Chemistry: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is widely used in solid-phase peptide synthesis (SPPS) for the preparation of peptides and proteins. It serves as a key intermediate in the synthesis of complex peptides by protecting the reactive groups of arginine during the coupling reactions.
Biology: In biological research, the compound is used to synthesize peptide-based inhibitors and substrates for studying enzyme activities and protein-protein interactions. It is also employed in the development of peptide-based drugs and therapeutic agents.
Medicine: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is used in the synthesis of peptide-based vaccines and diagnostic agents. It plays a crucial role in the development of targeted therapies for various diseases, including cancer and infectious diseases.
Industry: In the pharmaceutical industry, the compound is used in the large-scale production of peptide drugs and active pharmaceutical ingredients (APIs). It is also utilized in the synthesis of cosmetic peptides and bioactive peptides for nutraceuticals.
作用机制
The mechanism of action of N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester involves the activation of the carboxyl group of arginine, making it more reactive towards nucleophiles. The N-hydroxysuccinimide ester group facilitates the formation of amide bonds with amines, leading to the synthesis of peptides. The Boc and Z protecting groups prevent unwanted side reactions by shielding the amino and guanidino groups of arginine during the synthesis process.
相似化合物的比较
N-tert-Butoxycarbonyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg-OSu): Similar to N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester but lacks the Z protecting group on the guanidino group.
N-tert-Butoxycarbonyl-Nω-p-toluenesulfonyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg(Tos)-OSu): Uses a p-toluenesulfonyl (Tos) group instead of the Z group for protecting the guanidino group.
N-tert-Butoxycarbonyl-Nω-2,4-dinitrophenyl-L-arginine N-hydroxysuccinimide ester (Boc-Arg(Dnp)-OSu): Uses a 2,4-dinitrophenyl (Dnp) group for protecting the guanidino group.
Uniqueness: N-tert-Butoxycarbonyl-Nω-benzyloxycarbonyl-L-arginine N-hydroxysuccinimide ester is unique due to the presence of both Boc and Z protecting groups, which provide dual protection for the amino and guanidino groups of arginine. This dual protection enhances the stability and reactivity of the compound, making it highly suitable for complex peptide synthesis.
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H37N5O10/c1-31(2,3)45-30(42)33-23(26(39)46-36-24(37)16-17-25(36)38)15-10-18-32-27(34-28(40)43-19-21-11-6-4-7-12-21)35-29(41)44-20-22-13-8-5-9-14-22/h4-9,11-14,23H,10,15-20H2,1-3H3,(H,33,42)(H2,32,34,35,40,41) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKDQDAGZLXYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37N5O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Amino-1-[2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2-one](/img/structure/B12512099.png)

![2-amino-9-{2,2-di-tert-butyl-7-[(tert-butyldimethylsilyl)oxy]-tetrahydro-4H-furo[3,2-d][1,3,2]dioxasilin-6-yl}-1H-purin-6-one](/img/structure/B12512112.png)



![2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-methoxyphenyl)propanamide;dihydrochloride](/img/structure/B12512133.png)
![1-[(2,6-Difluorophenyl)methyl]-3-methylurea](/img/structure/B12512138.png)
![2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(hydroxyimino)methyl]-2-phenylacetamide](/img/structure/B12512162.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)

![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(naphthalen-1-yl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12512196.png)
![[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B12512205.png)
